(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide
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Overview
Description
(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide is a natural product found in Streptomyces calvus and Streptomyces with data available.
Scientific Research Applications
Synthesis and Structural Analysis
This compound's scientific applications are primarily in the domain of its synthesis and structural properties. For example, Hřebabecký et al. (2006) demonstrate the synthesis of complex nucleosides, including compounds with structural similarities, through multi-step processes involving ethyl N-((2E)-3-ethoxymethacryloyl)carbamate and sodium in liquid ammonia, which could offer insights into the synthetic pathways for this compound (Hřebabecký et al., 2006).
Stereocontrol in Organic Synthesis
The work of Fleming and Lawrence (1998) on stereocontrol in organic synthesis using silicon-containing compounds can inform the synthesis of such complex molecules. They illustrate methods for achieving high stereocontrol, which is crucial in the synthesis of structurally specific compounds like the one (Fleming & Lawrence, 1998).
Nucleotide Analogues
Alexander et al. (2000) explore the synthesis of acyclic nucleotide analogues, offering a framework for understanding the chemical reactions and molecular structure that could be relevant for the synthesis and application of this compound (Alexander et al., 2000).
Application in Molecular Structure Studies
The study by Ghichi et al. (2018) on the synthesis and structure of complex molecules, including those with benzyl and hydroxyphenyl components, can provide insights into the molecular structure and potential applications in material science or pharmaceutical research for the specified compound (Ghichi et al., 2018).
Insights from Organic Synthesis Techniques
Rose et al. (2003) describe the preparation of compounds with N-benzyloxycarbonyl and amino-oxoethyl groups. Techniques and insights from this study could be applicable to the synthesis of the specified compound, particularly regarding the formation of complex organic structures (Rose et al., 2003).
properties
Molecular Formula |
C54H68N8O13 |
---|---|
Molecular Weight |
1037.2 g/mol |
IUPAC Name |
(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C54H68N8O13/c1-7-8-10-17-36-18-13-14-19-37(36)22-25-45(67)60-47-33(5)75-54(74)42(30-63)59-49(69)41(29-44(55)66)58-52(72)46(32(4)64)61-50(70)40(27-34-15-11-9-12-16-34)56-48(68)39(26-31(2)3)57-51(71)43(62(6)53(47)73)28-35-20-23-38(65)24-21-35/h9-25,28,31-33,39-42,46-47,63-65H,7-8,26-27,29-30H2,1-6H3,(H2,55,66)(H,56,68)(H,57,71)(H,58,72)(H,59,69)(H,60,67)(H,61,70)/b17-10-,25-22+,43-28+/t32-,33+,39-,40+,41-,42-,46-,47-/m0/s1 |
InChI Key |
BVVWVQZZLUNSNV-QMXPZCTJSA-N |
Isomeric SMILES |
CCC/C=C\C1=CC=CC=C1/C=C/C(=O)N[C@H]2[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)/C(=C\C3=CC=C(C=C3)O)/N(C2=O)C)CC(C)C)CC4=CC=CC=C4)[C@H](C)O)CC(=O)N)CO)C |
SMILES |
CCCC=CC1=CC=CC=C1C=CC(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC3=CC=C(C=C3)O)N(C2=O)C)CC(C)C)CC4=CC=CC=C4)C(C)O)CC(=O)N)CO)C |
Canonical SMILES |
CCCC=CC1=CC=CC=C1C=CC(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC3=CC=C(C=C3)O)N(C2=O)C)CC(C)C)CC4=CC=CC=C4)C(C)O)CC(=O)N)CO)C |
synonyms |
L-Serine, N-(N2-(N-(N-(N-((E)-alpha,beta-didehydro-N-methyl-N-(N-(1-oxo-3-(2-(1-pentenyl)phenyl)-2-propenyl)-L-threonyl)tyrosyl)-L-leucyl)-D-phenylalanyl)-L-allothreonyl)-L-asparaginyl)-, upsilon-lactone, (E,Z)- WS 9326A WS-9326A WS9326A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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